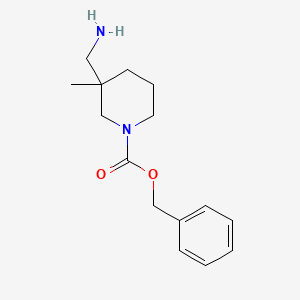

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13801227

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O2 |

|---|---|

| Molecular Weight | 262.35 g/mol |

| IUPAC Name | benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O2/c1-15(11-16)8-5-9-17(12-15)14(18)19-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12,16H2,1H3 |

| Standard InChI Key | DMFRVNBUIUPYOZ-UHFFFAOYSA-N |

| SMILES | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)CN |

| Canonical SMILES | CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)CN |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s core structure comprises a piperidine ring substituted at the 3-position with both a methyl group (-CH₃) and an aminomethyl group (-CH₂NH₂). The benzyl carboxylate moiety (-OCC₆H₅) is attached to the nitrogen atom at the 1-position of the piperidine ring. This arrangement introduces stereochemical complexity, as the 3-position substituents create chiral centers.

Key Structural Features:

-

Piperidine Ring: A saturated six-membered ring with one nitrogen atom, contributing to basicity and conformational flexibility .

-

3-Methyl Group: Enhances hydrophobicity and influences steric interactions with biological targets .

-

3-Aminomethyl Group: Provides a primary amine for potential hydrogen bonding or salt formation, critical for biological activity .

-

Benzyl Carboxylate: Acts as a protective group during synthesis and modulates solubility .

Physicochemical Properties

Synthesis and Stereochemical Considerations

Synthetic Pathways

The synthesis of benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate likely involves multi-step organic reactions, drawing from methodologies used for analogous piperidine derivatives:

-

Ring Formation:

-

Aminomethyl Introduction:

-

Benzyl Protection:

-

Carbobenzylation using benzyl chloroformate under basic conditions protects the amine.

-

Example Route:

-

Step 1: 3-Methylpiperidine is treated with formaldehyde and ammonium chloride to install the aminomethyl group via a Mannich reaction .

-

Step 2: The resulting amine is protected with benzyl chloroformate in the presence of triethylamine.

-

Step 3: Purification via column chromatography yields the final product .

Stereoselective Challenges

The 3-position’s substituents create two chiral centers, necessitating enantioselective synthesis. Techniques such as chiral resolution or asymmetric catalysis are employed to isolate desired stereoisomers. For instance, chiral auxiliaries or enzymes may direct the configuration during aminomethyl group installation .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy:

-

Mass Spectrometry:

Comparative Analysis with Related Compounds

Future Directions

-

Stereochemical Optimization: Developing enantioselective routes to isolate the most pharmacologically active isomer .

-

PROTAC Development: Leveraging the benzyl group for targeted protein degradation in oncology .

-

ADME Studies: Assessing bioavailability and metabolic stability in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume